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  • Product: Dmpe-mpeg(2000)

Core Science & Biosynthesis

Foundational

Engineering Nanocarrier Pharmacokinetics: A Structural and Mechanistic Guide to DMPE-mPEG-2000

Abstract As a Senior Application Scientist specializing in lipid nanoparticle (LNP) and liposomal formulations, I frequently encounter the "PEG dilemma": the need to sterically stabilize a nanoparticle for systemic circu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist specializing in lipid nanoparticle (LNP) and liposomal formulations, I frequently encounter the "PEG dilemma": the need to sterically stabilize a nanoparticle for systemic circulation without permanently inhibiting its cellular uptake and endosomal escape. The selection of the poly(ethylene glycol)-lipid conjugate is the primary variable in solving this equation. This technical whitepaper deconstructs the chemical structure, physicochemical properties, and formulation mechanics of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-mPEG-2000), a critical excipient in advanced drug delivery systems.

Deconstructing the Chemical Structure

DMPE-mPEG-2000 is an amphiphilic conjugate consisting of three distinct functional domains, each engineered for a specific pharmacokinetic purpose[1]:

  • The Hydrophobic Anchor (DMPE): Comprising two saturated 14-carbon myristoyl chains (14:0) esterified to a glycerol backbone. The 14:0 chain length is the defining feature of this molecule's behavior in vivo.

  • The Linker: A phosphoethanolamine headgroup conjugated to the PEG chain, typically via a stable carbamate or succinyl linkage.

  • The Hydrophilic Corona (mPEG-2000): A linear methoxy-terminated polyethylene glycol polymer with an average molecular weight of 2000 Daltons.

Causality in Structural Design: Why choose a 14:0 (DMPE) anchor over an 18:0 (DSPE) anchor? The thermodynamic stability of a lipid within a bilayer is directly proportional to its acyl chain length. The shorter myristoyl chains of DMPE-mPEG-2000 provide a weaker hydrophobic anchor compared to the stearoyl chains of DSPE-mPEG-2000. In vivo, this results in rapid intermembrane transfer and "shedding" of the PEG-lipid from the LNP surface into circulating lipoproteins (e.g., HDL/LDL) or cellular membranes[2].

This dynamic shedding is a critical requirement for nucleic acid delivery. It allows the nanocarrier to maintain a "stealth" profile immediately post-injection, but rapidly exposes the underlying ionizable lipids once in the bloodstream, facilitating apolipoprotein E (ApoE) opsonization and subsequent receptor-mediated endocytosis.

Shedding A 1. Systemic LNP Administration B 2. Steric Shielding (Prolonged Circulation) A->B C 3. Dynamic PEG Shedding (DMPE 14:0 tails) B->C D 4. ApoE Opsonization C->D E 5. Receptor-Mediated Endocytosis D->E

LNP circulation and dynamic PEG shedding mechanism.

Physicochemical Properties

Understanding the bulk properties of DMPE-mPEG-2000 is essential for calculating molar ratios and optimizing solvent systems during formulation[3].

PropertyValueClinical/Formulation Relevance
Average Molecular Weight ~2693 g/mol Determines precise molar ratios during formulation calculations.
Acyl Chain Length 14:0 (Myristoyl)Governs the rapid shedding rate of the PEG corona in vivo[2].
Hydrophilic-Lipophilic Balance AmphiphilicEnables spontaneous self-assembly into micelles or bilayer stabilization.
Organic Solubility Chloroform, MethanolCritical for homogeneous lipid mixing during thin-film hydration[4].
Aqueous Solubility Dispersible (Micellar)Allows for post-insertion techniques into pre-formed liposomes.
Experimental Protocols & Workflows

To ensure reproducibility and scientific integrity, every protocol utilized in nanocarrier formulation must operate as a self-validating system. Below are the definitive methodologies for formulating and quantifying DMPE-mPEG-2000.

Protocol A: Formulation of DMPE-mPEG-2000 Liposomes via Thin-Film Hydration

Workflow Step1 1. Lipid Solubilization (Chloroform/Methanol) Step2 2. Solvent Evaporation (Rotary Evaporator) Step1->Step2 Step3 3. Vacuum Desiccation (Weight Validation) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Size Reduction (Extrusion & DLS Check) Step4->Step5

Step-by-step workflow for thin-film hydration of PEGylated liposomes.

Step-by-Step Methodology:

  • Lipid Solubilization: Dissolve the core lipids (e.g., Phosphatidylcholine, Cholesterol) and DMPE-mPEG-2000 in a 2:1 (v/v) mixture of chloroform and methanol[4].

    • Causality: Methanol disrupts hydrogen bonding, while chloroform solvates the hydrophobic tails, ensuring a homogeneous molecular mixture at the microscopic level.

  • Solvent Evaporation: Transfer the mixture to a round-bottom flask and attach it to a rotary evaporator. Evaporate under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask wall.

  • Vacuum Desiccation (Self-Validation Step): Place the flask under high vacuum (lyophilizer or vacuum desiccator) overnight.

    • Validation Checkpoint: Weigh the flask before and after desiccation. A constant weight confirms the complete removal of residual organic solvents, which could otherwise destabilize the bilayer and cause in vivo toxicity.

  • Aqueous Hydration: Hydrate the lipid film with a physiological buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature (Tm) of the highest-melting lipid component. Agitate vigorously to form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLVs to membrane extrusion by passing the suspension sequentially through 400 nm, 200 nm, and 100 nm polycarbonate track-etched filters to form unilamellar vesicles.

  • Quality Control (Self-Validation Step): Analyze the final formulation using Dynamic Light Scattering (DLS).

    • Validation Checkpoint: The protocol is deemed successful only if the Polydispersity Index (PDI) is < 0.2, indicating a monodisperse and stable liposome population.

Protocol B: Analytical Quantification via UHPLC-TQMS

Accurate quantification of PEG-lipids is mandated by regulatory bodies to ensure batch-to-batch consistency[5].

Step-by-Step Methodology:

  • Sample Preparation: Solubilize the liposomal formulation in methanol at a 1:100 dilution by volume, followed by rigorous vortex mixing[5].

    • Causality: Methanol fully disrupts the lipid bilayer, releasing all lipid components into the solution as monomers for accurate quantification.

  • Chromatographic Separation: Inject the sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a C18 reverse-phase column. Utilize a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry Detection: Analyze the eluent using a Triple Quadrupole Mass Spectrometer (TQMS) in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions corresponding to the DMPE-mPEG-2000 polymer envelope.

  • Data Validation (Self-Validation Step):

    • Validation Checkpoint: Ensure the Signal-to-Noise (S/N) ratio exceeds 10:1 for the limit of quantitation (LOQ). Verify that the calculated concentration falls strictly within the validated linear dynamic range (e.g., 2 to 400 ng/g)[5].

References
  • DMPE-mPEG(2000)
  • Source: nih.
  • What solvents can dissolve PEG2000C - DMG?
  • PEG2000-DMPE | Reagent - MedchemExpress.
  • Source: fda.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide for the Safe Handling and Disposal of DMPE-mPEG(2000)

As lipid-based drug delivery systems continue to advance, excipients like DMPE-mPEG(2000) (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) have become foundational in the formulati...

Author: BenchChem Technical Support Team. Date: March 2026

As lipid-based drug delivery systems continue to advance, excipients like DMPE-mPEG(2000) (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) have become foundational in the formulation of nanostructured lipid carriers (NLCs) and lipid nanoparticles (LNPs)[1]. While researchers often focus on the in vivo biocompatibility of these PEGylated lipids, their end-of-life logistical management in the laboratory is equally critical.

This guide provides a causality-driven framework for the proper disposal of DMPE-mPEG(2000). By understanding the physicochemical behavior of this lipid across different experimental states, laboratory professionals can ensure regulatory compliance, protect environmental ecosystems, and maintain a self-validating safety culture.

Hazard Profile and the Causality of Disposal Restrictions

In its pure powder form, DMPE-mPEG(2000) is not classified as a hazardous substance under the Globally Harmonized System (GHS)[2]. According to the 2, it carries an NFPA and HMIS rating of 0 for Health, Fire, and Reactivity[2].

However, a critical environmental directive applies: the compound must not be allowed to enter sewers, surface water, or ground water [2].

The Mechanistic Rationale: Why restrict a biologically safe lipid from the drain? DMPE-mPEG(2000) is an amphiphilic polymer. The hydrophilic PEG chain and hydrophobic dimyristoyl tails give it powerful surfactant properties. If discharged into aquatic ecosystems, these molecules can alter the surface tension of water, potentially disrupting the cellular membranes of aquatic microorganisms and interfering with the aeration processes in municipal wastewater treatment facilities. Furthermore, in practical laboratory workflows, this lipid is rarely disposed of in its pure state; it is typically dissolved in volatile organic solvents or complexed with active pharmaceutical ingredients (APIs), which fundamentally dictates its final waste classification[3].

Quantitative Data: Material Properties & Waste Thresholds

To effectively segregate waste streams, researchers must map the physical properties of DMPE-mPEG(2000) to operational disposal thresholds.

Property / ParameterValue / DescriptionOperational Implication for Disposal
CAS Number 1254157-61-3 / 261764-82-3[1][2]Must be explicitly listed on all chemical waste manifests; avoid using acronyms[4].
GHS Classification Non-hazardous (Pure form)[2]Pure powder can be handled as standard solid chemical waste[5].
Solubility Profile Soluble in Ethanol, ChloroformLiquid waste must be strictly segregated into halogenated or non-halogenated streams[4].
Environmental Limit Zero drain discharge[2]100% of waste must be mechanically picked up or chemically collected[2].
Storage Limit Maximum 6 months (Academic/RCRA)[6]Waste accumulation must be documented and removed within regulatory timeframes[6].

Step-by-Step Disposal Methodologies

Because the hazard profile of DMPE-mPEG(2000) shifts based on its formulation state, disposal procedures must be context-specific. Below are the field-proven protocols for the three most common experimental scenarios.

Protocol A: Disposal of Pure DMPE-mPEG(2000) Powder (Unused or Expired)

When dealing with expired stock or accidental spills of the pure lipid powder, the goal is to prevent aerosolization and environmental release.

  • Containment: Keep the expired powder in its original glass vial. Do not attempt to rinse the vial in the laboratory sink[2].

  • Mechanical Collection: In the event of a spill, pick up the powder mechanically using a dedicated spatula or dry sweeping technique. Avoid using wet paper towels initially, as the lipid can form a slippery, soap-like residue[2].

  • Packaging: Place the sealed vial or collected solid waste into a leak-proof, secondary solid chemical waste container[6].

  • Labeling: Label the container clearly as "Non-Hazardous Solid Chemical Waste - DMPE-mPEG(2000)".

  • Final Route: Transfer the container to the facility's designated environmental health and safety (EHS) team for approved landfill disposal or incineration.

Protocol B: Disposal of Organic Solvent Lipid Stocks

During the preparation of LNP organic phases, DMPE-mPEG(2000) is typically dissolved in anhydrous ethanol or chloroform. The solvent dictates the disposal route.

  • Stream Identification: Determine the primary solvent. Ethanol-based lipid stocks must be routed to the "Non-Halogenated Flammable Waste" stream, whereas chloroform-based stocks must go to the "Halogenated Waste" stream[4]. Never mix these two streams, as doing so exponentially increases disposal costs and safety risks[4].

  • Transfer: Using a mechanical pipetting device, transfer the residual lipid solution into a compatible solvent safety can (e.g., high-density polyethylene for ethanol; glass or PTFE for chloroform)[4][7].

  • Secondary Containment: Ensure the waste container is stored in a well-ventilated fume hood or designated waste area with secondary containment to capture potential leaks[6].

  • Decontamination of Glassware: Rinse the primary formulation glassware with a small volume of the respective solvent, adding the rinsate directly to the waste container. Once the lipid residue is removed, the glassware can undergo standard washing.

Protocol C: Disposal of Formulated LNPs (Biological or API Contaminated)

When DMPE-mPEG(2000) is incorporated into LNPs carrying mRNA, plasmids, or small molecules (e.g., ciprofloxacin)[1], the waste is no longer just a chemical hazard—it is a biological or pharmaceutical hazard.

  • Chemical Deactivation (For Nucleic Acids): For LNP-mRNA complexes, treat the liquid waste with a 10% bleach (sodium hypochlorite) solution. Allow a contact time of at least 30 minutes. This process degrades the nucleic acids and oxidatively disrupts the PEGylated lipid bilayer[7].

  • Thermal Deactivation (Alternative): If the formulation does not contain heat-stable toxic APIs or flammable solvents, the aqueous LNP suspension can be autoclaved at 121°C for 20 minutes in a vented, leak-proof container[4][7].

  • Collection: Post-deactivation, collect the mixture in a designated "Liquid Biological Waste" container[7].

  • Consumables: Dispose of all pipette tips, microcentrifuge tubes, and gloves that contacted the LNP formulation into puncture-resistant biohazard bags or solid hazardous waste bins[5][7].

Operational Decision Workflow

To ensure a self-validating safety system within your laboratory, utilize the following decision matrix to rapidly determine the correct disposal pathway for DMPE-mPEG(2000) materials.

DisposalWorkflow Start DMPE-mPEG(2000) Waste Pure Pure Powder / Unused Start->Pure Solvent Organic Solvent Mixture (EtOH, Chloroform) Start->Solvent Bio LNP Formulation (with API / mRNA) Start->Bio PureDisp Solid Waste Container (Non-Hazardous Lab Waste) Pure->PureDisp SolventDisp Halogenated / Non-Halogenated Liquid Waste Stream Solvent->SolventDisp BioDisp Autoclave / Bleach Decon then Biohazard Disposal Bio->BioDisp

Decision matrix for the segregation and disposal of DMPE-mPEG(2000) based on experimental state.

Regulatory Compliance and Safety Grounding

Proper chemical waste management is a strict regulatory imperative. Under the 6, laboratories must ensure that waste is chemically compatible with its container, properly labeled without abbreviations, and stored for no longer than the permissible accumulation time (typically up to six months in academic and research settings)[4][6].

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel wear appropriate personal protective equipment (PPE)—including lab coats, impermeable gloves, and safety goggles—during both the formulation and disposal phases to prevent accidental exposure[2][7]. Implementing these robust chemical waste disposal protocols is not just a legal requirement, but a critical safety imperative for environmental and public health[6].

References

  • DMPE-MPEG(2000)
  • DMPE-mPEG(2000) - Cayman Chemical caymanchem.com
  • Labor
  • Laboratory Waste Disposal Guidelines kku.edu.sa
  • DOPE-mPEG, MW 2000 - Benchchem benchchem.com
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health danielshealth.com
  • Laboratory Waste Disposal Safety Protocols | NSTA nsta.org

Sources

Handling

Advanced Operational Guide: Safety, Handling, and PPE Protocols for DMPE-PEG(2000)

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a fundamental pillar of experimental reproducibility. When working with complex lipid exc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a fundamental pillar of experimental reproducibility. When working with complex lipid excipients like DMPE-PEG(2000) (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), understanding the causality behind safety protocols is essential[1].

This amphiphilic polymer is a critical component in the formulation of lipid nanoparticles (LNPs) for mRNA and ribonucleoprotein delivery. The PEG chain provides steric stabilization that prevents in vivo opsonization, while the dimyristoyl lipid tails anchor it into the LNP bilayer[2]. However, its physical state as a fine, highly electrostatic powder presents specific inhalation, dermal, and contamination risks[3]. This guide provides a self-validating, step-by-step operational framework for the safe handling, formulation, and disposal of DMPE-PEG(2000).

Physicochemical Causality & Risk Profile

To handle DMPE-PEG(2000) effectively, one must understand how its chemical nature dictates its physical behavior. The compound is highly hygroscopic; exposure to atmospheric moisture not only alters its molecular weight (ruining molar ratio calculations) but also induces hydrolysis of the ester bonds linking the lipid tails to the glycerol backbone[3]. Furthermore, the fine powder is prone to aerosolization, acting as a respiratory and ocular irritant[3][4].

Table 1: Physicochemical Data & Operational Impact
PropertySpecification / DataOperational Impact & Causality
Chemical Structure Amphiphilic PEGylated PhospholipidDictates behavior in LNPs; requires organic solvents (ethanol/chloroform) for initial dissolution[5].
Molecular Weight ~2693 g/mol (Average)Polydispersity of the PEG chain must be accounted for in precise LNP molar ratio calculations[4].
Physical State White to off-white lyophilized powderHighly electrostatic; high risk of aerosolization during weighing, necessitating strict respiratory PPE.
Storage Temperature -20°C, protected from light/moisturePrevents thermal degradation and ester bond hydrolysis. Vials must be sealed with Parafilm[1].
Hazard Profile Skin/Eye Irritant (Cat 2), Respiratory (Cat 3)Direct contact causes localized irritation; inhalation of lipid dust can cause respiratory distress[3].

Mandatory Personal Protective Equipment (PPE) Matrix

The following PPE is non-negotiable when handling the dry powder form of DMPE-PEG(2000). Once the lipid is dissolved in a solvent, the hazard profile shifts from particulate inhalation to solvent exposure.

Table 2: PPE Specifications
PPE CategorySpecificationCausality / Rationale
Respiratory N95 or EN149 FFP2 RespiratorCritical: The dry lipid powder easily aerosolizes. Inhalation of amphiphilic polymers can disrupt surfactant layers in the pulmonary alveoli.
Ocular Snug-fitting Safety GogglesProtects against both aerosolized lipid dust during weighing and organic solvent splashes during dissolution.
Dermal Double-layered Nitrile GlovesThe outer glove protects against electrostatic powder adherence. The inner glove provides a continuous barrier against solvent (ethanol/chloroform) permeation during mixing.
Body Flame-Retardant Lab CoatProtects against static discharge when handling the highly flammable solvents required to dissolve the lipid.

Standard Operating Procedure (SOP): Handling & LNP Formulation

This protocol is designed as a self-validating system . If any validation checkpoint fails, the procedure must be halted to prevent the downstream failure of the LNP formulation.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Remove the sealed vial of DMPE-PEG(2000) from -20°C storage. Do not open the vial immediately. Allow it to sit on the benchtop for 30 minutes to reach ambient temperature.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the lipid powder, leading to rapid hydrolysis and inaccurate weighing[3].

  • Environmental Control: Don all mandatory PPE (N95, double gloves, goggles). Move to a ductless fume hood or a biological safety cabinet (BSC) with the blower on.

  • Weighing: Using an analytical balance, carefully weigh the required mass onto anti-static weighing paper. Note: The powder is electrostatic and may cling to metal spatulas; use a static-eliminator gun if available.

Phase 2: Solvent Dissolution & Self-Validation
  • Primary Dissolution: Transfer the weighed powder into a sterile, solvent-compatible glass vial. Add anhydrous ethanol (for microfluidic mixing) or chloroform (for thin-film hydration) to achieve your target stock concentration (e.g., 10 mg/mL)[2][5].

  • Agitation: Vortex the vial vigorously for 60 seconds, followed by 2 minutes of mild bath sonication if necessary.

  • Self-Validation Checkpoint: Hold the vial against a high-contrast background under a bright light. The solution must be 100% optically clear.

    • Causality: Any opalescence, turbidity, or floating particulate matter indicates either moisture-induced micelle formation or degraded, insoluble lipid. If the solution is turbid, it cannot be used and must be discarded.

Phase 3: Microfluidic LNP Formulation
  • Lipid Phase Preparation: Combine the clear DMPE-PEG(2000) ethanol solution with your ionizable lipid, structural lipid (e.g., DSPC), and cholesterol at the required molar ratio (e.g., 50:10:38.5:1.5)[5].

  • Aqueous Mixing: Introduce the lipid-ethanol phase and the aqueous mRNA phase (in a low-pH citrate or acetate buffer) into a microfluidic mixer. Typically, a 3:1 (Aqueous:Organic) flow rate ratio is utilized to trigger rapid lipid precipitation and LNP self-assembly[2].

Spill Management & Chemical Disposal Plan

Improper disposal of PEGylated lipids and their solvent carriers can lead to severe environmental contamination and laboratory safety hazards.

  • Dry Powder Spills: Do not use water to clean up dry lipid spills, as it will create a slippery, micellar residue. Gently sweep the powder using a damp, solvent-resistant cloth or an anti-static brush, and place the debris into a solid hazardous waste container[6].

  • Solid Waste: Empty DMPE-PEG(2000) vials, contaminated weighing paper, spatulas, and the outer layer of nitrile gloves must be disposed of in a designated Solid Hazardous Waste bin.

  • Liquid Waste (Solvent Rinses):

    • If dissolved in Ethanol: Dispose of in the Non-Halogenated Organic Waste carboy.

    • If dissolved in Chloroform: Dispose of in the Halogenated Organic Waste carboy. Never mix halogenated and non-halogenated waste streams.

Operational Workflow Visualization

G N1 DMPE-PEG(2000) Storage (-20°C, Sealed) N2 Equilibrate to Room Temp (Prevent Moisture Condensation) N1->N2 N3 Don Mandatory PPE (N95, Nitrile Gloves, Goggles) N2->N3 N4 Weighing Protocol (Analytical Balance in Fume Hood) N3->N4 N5 Solvent Dissolution (Anhydrous Ethanol / Chloroform) N4->N5 N8 Waste Segregation (Halogenated vs Non-Halogenated) N4->N8 Solid Waste (Contaminated PPE/Vials) N6 Self-Validation Checkpoint (Is solution 100% clear?) N5->N6 N7 LNP Formulation (Microfluidic Mixing with mRNA) N6->N7 Yes (Clear) N6->N8 No (Turbid) N7->N8 Liquid Waste (Solvent Rinses)

Workflow detailing operational safety, handling, and disposal logic for DMPE-PEG(2000).

References

  • "Lipid Nanoparticles for In Vivo Lung Delivery of CRISPR-Cas9 Ribonucleoproteins Allow Gene Editing of Clinical Targets". ACS Nano.[Link]

  • "Nucleic Acid-Loaded Lipid Nanoparticle Interactions with Model Endosomal Membranes". ACS Publications.[Link]

Sources

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